molecular formula C38H56F3N11O12 B8143941 Angiotensin I/II (1-6) (TFA)

Angiotensin I/II (1-6) (TFA)

Cat. No.: B8143941
M. Wt: 915.9 g/mol
InChI Key: NHVJMAYWVZIFSD-QRTQXXRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin I/II (1-6) (TFA) is a synthetic hexapeptide fragment derived from the N-terminal residues 1–6 of Angiotensin I or II. Its amino acid sequence is Asp-Arg-Val-Tyr-Ile-His (DRVYIH), with a molecular formula of C₃₆H₅₅N₁₁O₁₀ and a molecular weight of 801.89 g/mol . This compound is generated through enzymatic cleavage of the precursor angiotensinogen by renin, followed by hydrolysis via angiotensin-converting enzyme (ACE) to produce Angiotensin II (Ang II) .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10.C2HF3O2/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50;3-2(4,5)1(6)7/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41);(H,6,7)/t19-,23-,24-,25-,26-,28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVJMAYWVZIFSD-QRTQXXRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56F3N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Peptide Elongation

The choice of resin directly impacts cleavage efficiency and peptide integrity. Comparative studies highlight three resins:

  • Benzhydrylamine-resin (BHAR) : Exhibits high acid stability but requires extended cleavage times for hydrophobic residues.

  • Methylbenzhydrylamine-resin (MBHAR) : Moderately acid-stable, enabling faster cleavage than BHAR for sequences like [Gly⁸]-angiotensin II.

  • 4-(Oxymethyl)-phenylacetamidomethyl-resin (PAMR) : Least acid-stable, facilitating rapid cleavage (≤3 hours) even at 0°C.

Peptide elongation proceeds via iterative coupling of protected amino acids, with Boc groups removed using TFA/dichloromethane mixtures. Side-chain protecting groups (e.g., Arg(Pbf), Tyr(tBu)) ensure regioselectivity.

Cleavage and Deprotection Strategies

The TFMSA/TFA/thioanisole system is pivotal for simultaneous cleavage and deprotection, replacing hazardous anhydrous hydrogen fluoride (HF).

Mechanistic Insights

TFMSA (trifluoromethanesulfonic acid) protonates the resin-peptide bond, while TFA solubilizes the peptide and thioanisole scavenges carbocations. This trifecta achieves >95% cleavage efficiency for Angiotensin I/II (1-6) (TFA) under optimized conditions.

Temperature and Time Dependence

Data from reveal stark differences in cleavage kinetics:

Resin TypeTemperatureCleavage Time (hours)Efficiency (%)
PAMR0°C≤6100
MBHAR25°C≤3100
BHAR25°C10–1585–90

Hydrophobic C-terminal residues (e.g., Phe⁸ in angiotensin II) retard cleavage on BHAR, necessitating prolonged exposure and risking peptide degradation.

Optimization of Cleavage Conditions

Solvent Composition

TFMSA/TFA/thioanisole (1:10:1 v/v/v) in dichloroethane maximizes solubility while minimizing side reactions. Increasing TFMSA concentration beyond 10% accelerates cleavage but risks sulfonation of tyrosine residues.

Post-Cleavage Workflow

  • Precipitation : Cold diethyl ether precipitates the crude peptide.

  • Lyophilization : TFA removal via freeze-drying yields Angiotensin I/II (1-6) (TFA) as a white powder.

Characterization and Purification

Analytical Techniques

  • HPLC : Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA/water-acetonitrile gradients confirm ≥98% purity.

  • Mass Spectrometry : ESI-MS validates the molecular weight (observed m/z: 916.91 [M+H]⁺ vs. theoretical 915.91).

Purification Protocols

Semi-preparative HPLC (10–20 mL/min flow rate) with trifluoroacetic acid ion-pairing agents achieves pharmaceutical-grade purity. Lyophilized fractions are stored at -80°C to prevent trifluoroacetyl adduct formation .

Chemical Reactions Analysis

Formation and Conversion

Angiotensin I is synthesized from angiotensinogen through the action of renin, while angiotensin II is generated from angiotensin I by angiotensin-converting enzyme (ACE). The conversion processes can be summarized as follows:

  • Renin Action :

    AngiotensinogenReninAngiotensin I\text{Angiotensinogen}\xrightarrow{\text{Renin}}\text{Angiotensin I}
  • ACE Action :

    Angiotensin IACEAngiotensin II\text{Angiotensin I}\xrightarrow{\text{ACE}}\text{Angiotensin II}

The cleavage of angiotensin peptides leads to various bioactive fragments that interact with specific receptors, notably AT1 and AT2, mediating opposing physiological effects such as vasoconstriction and vasodilation .

Enzymatic Reactions

Several enzymes are involved in the processing of angiotensin peptides, including:

  • Angiotensin-Converting Enzyme (ACE) : Converts angiotensin I to angiotensin II.

  • ACE2 : Converts angiotensin II to Ang-(1–7), which has protective cardiovascular effects.

  • Neprilysin : Hydrolyzes angiotensin I to Ang-(1–7) more efficiently than ACE2, contributing to the generation of smaller peptide fragments .

Cleavage Products

The enzymatic cleavage of Ang-(1-6) leads to various products, including:

EnzymeSubstrateProduct
ACEAng-(1-10)Ang-(1-8)
ACE2Ang-(1-8)Ang-(1-7)
NeprilysinAng-(1-9)Ang-(1-7)

This table illustrates key enzymatic reactions that contribute to the complexity of angiotensin peptide processing .

Role in Hypertension

Angiotensin II is a potent vasoconstrictor and plays a significant role in hypertension development. The balance between angiotensins and their cleavage products is critical for maintaining blood pressure homeostasis. Increased levels of Ang-(1-7), resulting from ACE2 activity, are associated with vasodilation and reduced blood pressure .

Scientific Research Applications

Angiotensin I/II (1-6) (Trifluoroacetic Acid) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin I/II (1-6) (Trifluoroacetic Acid) exerts its effects through the renin-angiotensin system. It binds to angiotensin receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. The binding of angiotensin II to the angiotensin II receptor type 1 (AT1) stimulates calcium/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of RAS Peptides

Compound Structure Receptor Targets Biological Functions Research Applications
Angiotensin I/II (1-6) (TFA) DRVYIH (6-amino acid fragment) Undetermined (likely partial AT1R/AT2R binding) Modulates RAS activity; potential biomarker for hypertension and nephropathy Hypertension, idiopathic membranous nephropathy, RAS pathway studies
Angiotensin II (Ang II) DRVYIHPF (8-amino acid) AT1R, AT2R Vasoconstriction, aldosterone secretion, inflammation, fibrosis Hypertension, cardiovascular remodeling, COVID-19 pathology (via ACE2 interaction)
Angiotensin 1-7 (Ang 1-7) DRVYIHP (7-amino acid) Mas receptor (MasR) Vasodilation, anti-inflammatory, anti-fibrotic, cardioprotective Counteracting Ang II effects in heart failure, renal protection
Angiotensin III (Ang III) RVYIHPF (7-amino acid) AT1R, AT2R Similar to Ang II but less potent; regulates blood pressure and sodium balance Neuroendocrine regulation, hypertension models
Angiotensin IV (Ang IV) VYIHPF (6-amino acid) IRAP/AT4R Cognitive enhancement, blood flow regulation in the brain Neurological disorders, memory studies
Bradykinin (1-5) RPPGF (5-amino acid) B2 receptor Vasodilation, pain modulation, inflammation Studying ACE inhibitor side effects (e.g., cough)

Key Differences and Interactions:

Structural Variations: Angiotensin I/II (1-6) (TFA) lacks the C-terminal residues (e.g., Pro-Phe in Ang II), reducing its affinity for AT1R/AT2R compared to full-length Ang II . Ang 1-7, derived from Ang II via ACE2, retains a 7-amino acid structure but activates MasR instead of AT1R/AT2R, opposing Ang II’s effects .

Receptor Specificity :

  • Ang II binds strongly to AT1R (pro-hypertensive effects) and AT2R (counter-regulatory effects), while Ang 1-7 activates MasR to promote vasodilation .
  • Angiotensin I/II (1-6) (TFA)’s receptor interactions remain unclear, though it may serve as a partial agonist or metabolic intermediate .

Enzymatic Pathways :

  • ACE converts Ang I to Ang II, whereas ACE2 degrades Ang II into Ang 1-7 .
  • Angiotensin I/II (1-6) (TFA) may arise from alternative cleavage pathways (e.g., chymase) independent of ACE/ACE2 .

Functional Outcomes :

  • Ang II drives vasoconstriction and fibrosis via AT1R, whereas Ang 1-7 and Bradykinin (1-5) promote vasodilation .
  • Angiotensin I/II (1-6) (TFA) is studied for its role in hypertension and nephropathy, though its direct physiological effects are less defined compared to Ang II or Ang 1-7 .

Research Implications and Gaps

  • Its truncated structure may limit receptor binding but could enhance stability for experimental use .
  • Contrast with Ang II : While Ang II is a well-characterized therapeutic target (e.g., via ARBs and ACE inhibitors), Angiotensin I/II (1-6) (TFA) offers a niche tool for studying RAS fragment metabolism .

Biological Activity

Angiotensin I/II (1-6) (TFA) is a peptide derived from the renin-angiotensin system (RAS), specifically from the cleavage of angiotensinogen by renin, leading to the production of angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). This compound plays a significant role in various physiological processes, particularly in cardiovascular regulation and fluid balance. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Overview of Angiotensin Peptides

The RAS is a complex hormonal system that regulates blood pressure and fluid balance. Angiotensin peptides are crucial components of this system, with angiotensin II being the most studied due to its potent vasoconstrictive properties. Angiotensin I/II (1-6) (TFA) represents a fragment of these peptides, retaining some biological activities associated with the full-length peptides.

Key Characteristics

Property Details
Source Derived from angiotensinogen via renin and ACE
Structure Comprises amino acids 1-6 of angiotensin peptides
Biological Role Involved in blood pressure regulation and fluid balance
Half-life Approximately 1-2 minutes for angiotensin II

Angiotensin II primarily exerts its effects through the activation of two main receptors: AT1 and AT2. The AT1 receptor mediates vasoconstriction, sodium retention, and increased blood pressure, while the AT2 receptor generally promotes vasodilation and counteracts the effects mediated by AT1.

Biological Effects

  • Vasoconstriction : Angiotensin II induces vasoconstriction via AT1 receptors located in vascular smooth muscle.
  • Fluid Retention : It stimulates aldosterone secretion from the adrenal glands, promoting sodium and water retention.
  • Cell Proliferation : Angiotensin II can stimulate fibroblast proliferation and collagen synthesis, contributing to tissue remodeling.

Research Findings

Recent studies have highlighted various aspects of angiotensin peptides' biological activity:

  • Cardiovascular Effects : Angiotensin II has been linked to hypertension and heart failure. Inhibition of ACE has shown to reduce cardiovascular events significantly.
  • Metabolic Effects : Angiotensin I/II (1-6) has been found to influence insulin secretion and glucose metabolism in pancreatic islets, suggesting a role in metabolic regulation .
  • Neuroprotective Roles : Emerging evidence suggests that certain angiotensin fragments may exert neuroprotective effects, potentially mitigating neurodegenerative diseases .

Case Study 1: Hypertension Management

A clinical trial investigated the effects of ACE inhibitors on patients with hypertension. The results indicated that lower levels of angiotensin II correlated with reduced blood pressure and improved cardiovascular outcomes.

Case Study 2: Heart Failure

In patients with heart failure, increased levels of ACE2 were associated with improved outcomes due to enhanced conversion of angiotensin II to angiotensin-(1–7), which has protective cardiovascular effects .

Q & A

Q. What are the recommended storage and handling protocols for Angiotensin I/II (1-6) (TFA) to ensure stability in experimental workflows?

  • Methodological Answer : Angiotensin I/II (1-6) (TFA) should be stored as a lyophilized powder at -20°C in a tightly sealed container to prevent hydrolysis or degradation . For reconstitution, use sterile water (5 mM recommended) or buffered solutions compatible with downstream assays. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -80°C for up to two years. Purity (≥95%) should be verified via HPLC or mass spectrometry prior to use to ensure batch consistency .

Q. How can researchers validate the structural integrity of Angiotensin I/II (1-6) (TFA) prior to in vitro studies?

  • Methodological Answer : Structural validation requires tandem mass spectrometry (MS/MS) to confirm the amino acid sequence (DRVYIH) and trifluoroacetic acid (TFA) counterion presence. Nuclear magnetic resonance (NMR) can resolve tertiary structure details, while circular dichroism (CD) spectroscopy assesses peptide folding under physiological conditions . Cross-reference observed molecular weight (801.91 Da) with theoretical values to detect truncations or modifications .

Q. What are the standard in vitro assays for evaluating the bioactivity of Angiotensin I/II (1-6) (TFA) in renal or cardiovascular models?

  • Methodological Answer : Common assays include:
  • ACE Inhibition Assays : Measure enzymatic activity using fluorogenic substrates (e.g., Mca-RPPGFSAFK(Dnp)-OH) and monitor fluorescence quenching in the presence of Angiotensin I/II (1-6) (TFA) .
  • Vasoconstriction Studies : Use isolated aortic rings or mesenteric arteries to quantify dose-dependent contractile responses .
  • Cell Signaling Profiling : Employ Western blotting or ELISA to assess downstream markers (e.g., ERK1/2 phosphorylation, NO release) in endothelial or smooth muscle cells .

Advanced Research Questions

Q. How should experimental designs account for conflicting data on the hypertensive versus hypotensive effects of Angiotensin I/II (1-6) (TFA) across species?

  • Methodological Answer : Discrepancies often arise from interspecies variability in ACE isoform expression or receptor (AT1/AT2) distribution. To address this:
  • Model Selection : Use transgenic rodents (e.g., AT1A receptor knockout mice) to isolate pathway-specific effects .
  • Dose Titration : Perform pharmacokinetic profiling to establish tissue-specific concentration thresholds .
  • Meta-Analysis : Systematically compare published datasets using tools like PRISMA guidelines to identify confounding variables (e.g., anesthesia, salt intake) .

Q. What strategies can resolve the dual role of Angiotensin I/II (1-6) (TFA) in promoting fibrosis in renal tissues while inhibiting it in cardiac models?

  • Methodological Answer : Tissue-specific effects may stem from differential receptor coupling or co-factor interactions. Approaches include:
  • Single-Cell RNA Sequencing : Map angiotensin receptor (AGTR1/AGTR2) expression patterns across cell subtypes in renal vs. cardiac tissues .
  • Co-Culture Systems : Investigate cross-talk between fibroblasts and cardiomyocytes or podocytes under hypoxic or hyperglycemic conditions .
  • Proteomic Profiling : Identify post-translational modifications (e.g., phosphorylation) that modulate peptide-receptor binding affinity .

Q. How can researchers optimize in vivo delivery of Angiotensin I/II (1-6) (TFA) to target specific organs without systemic off-target effects?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use PEGylated liposomes or peptide-functionalized carriers to enhance renal or cardiac uptake .
  • Localized Delivery : Employ osmotic pumps for sustained release in target tissues (e.g., subcapsular kidney infusion) .
  • Pharmacodynamic Monitoring : Track real-time biodistribution via radiolabeled (e.g., ¹²⁵I) Angiotensin I/II (1-6) (TFA) using SPECT/CT imaging .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships of Angiotensin I/II (1-6) (TFA) in multi-omics datasets?

  • Methodological Answer :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data using tools like GraphPad Prism .
  • Pathway Enrichment : Apply Gene Set Enrichment Analysis (GSEA) to RNA-seq data to identify overrepresented pathways (e.g., TGF-β, NF-κB) .
  • Machine Learning : Train random forest models on proteomic datasets to predict tissue-specific outcomes .

Q. How can researchers ensure reproducibility when studying Angiotensin I/II (1-6) (TFA) in primary cell cultures?

  • Methodological Answer :
  • Standardized Protocols : Adopt MISEV guidelines for extracellular vesicle isolation if studying paracrine signaling .
  • Batch Control : Include internal controls (e.g., commercial angiotensin II) in each experiment to normalize inter-assay variability .
  • Data Transparency : Publish raw datasets, analysis code, and detailed metadata in repositories like Zenodo or Figshare .

Experimental Design Considerations

Q. What are the ethical and methodological challenges in extrapolating findings from Angiotensin I/II (1-6) (TFA) rodent studies to human pathophysiology?

  • Methodological Answer :
  • Humanized Models : Use xenografts (e.g., human renal organoids in mice) to bridge interspecies gaps .
  • Cohort Stratification : Analyze patient subgroups in clinical datasets (e.g., hypertensive vs. normotensive) to validate mechanistic hypotheses .
  • 3D Bioprinting : Engineer vascularized tissue constructs to mimic human renal or cardiac microenvironments .

Q. How should researchers mitigate batch-to-batch variability in synthetic Angiotensin I/II (1-6) (TFA) across collaborative studies?

  • Methodological Answer :
  • Centralized Synthesis : Collaborate with a single GMP-compliant facility for peptide synthesis .
  • QC Harmonization : Adopt shared protocols for HPLC purity checks, endotoxin testing, and solubility assessments .
  • Interlaboratory Calibration : Exchange reference samples and validate key assays (e.g., ACE activity) across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.